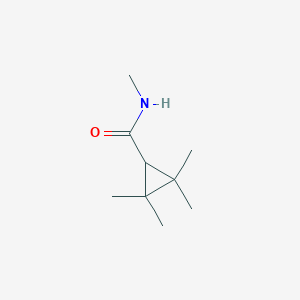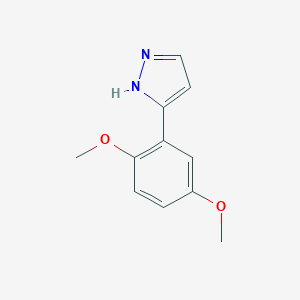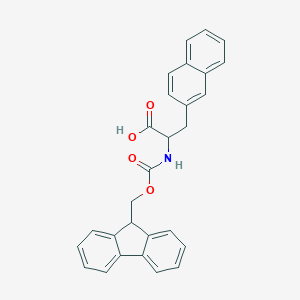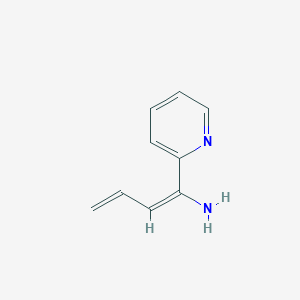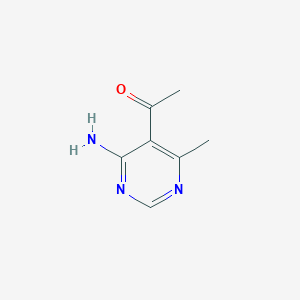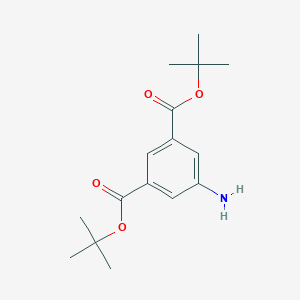
Di-tert-butyl 5-aminoisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol It is known for its unique structure, which includes two tert-butyl groups and an amino group attached to a benzene ring with two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminoisophthalic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing ester groups.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols from the reduction of ester groups.
Substitution: Amides or other substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis or transesterification reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3,5-tricarboxamides: These compounds have similar structural features and are used in the synthesis of supramolecular polymers.
3,5-Di-tert-butyl-1,2-benzoquinone: This compound shares the tert-butyl groups and benzene ring but differs in its oxidation state and functional groups.
Uniqueness
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is unique due to its combination of tert-butyl groups, amino group, and ester functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
IUPAC Name |
ditert-butyl 5-aminobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMUGBKHWIFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646549 |
Source


|
| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167993-12-6 |
Source


|
| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
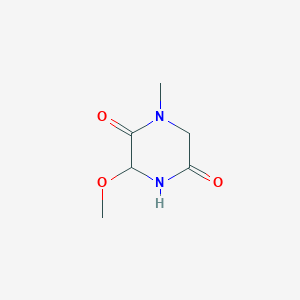
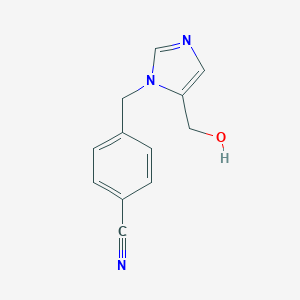
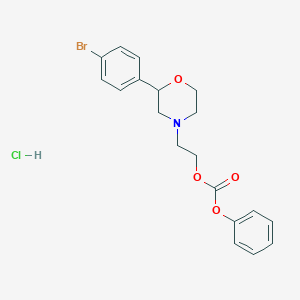
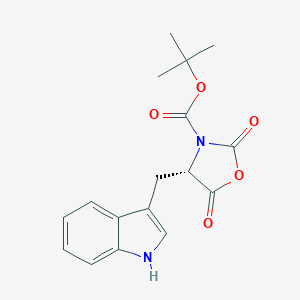
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
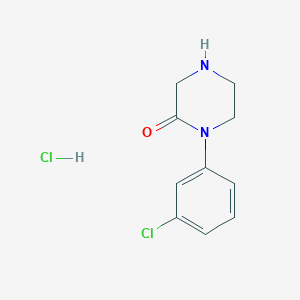
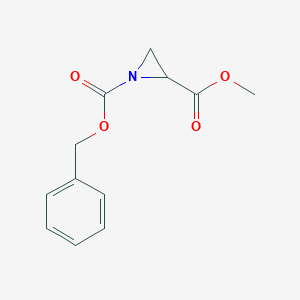
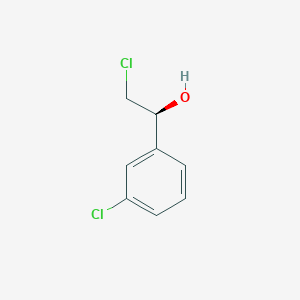
![(2R,3S,4R,6S)-4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol](/img/structure/B60560.png)
